molecular formula C20H21N5O5S B2689781 methyl (4-((4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate CAS No. 2034425-20-0

methyl (4-((4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate

Cat. No. B2689781
M. Wt: 443.48
InChI Key: FNHCAUMEPRZYMB-UHFFFAOYSA-N
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Description

Methyl (4-((4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate is a useful research compound. Its molecular formula is C20H21N5O5S and its molecular weight is 443.48. The purity is usually 95%.
BenchChem offers high-quality methyl (4-((4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (4-((4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anti-angiogenic Activity

Research has led to the synthesis of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, which have demonstrated significant anti-angiogenic activity. These derivatives were tested using the chick chorioallantoic membrane (CAM) model and showed efficient inhibition of in vivo angiogenesis. Additionally, their DNA cleavage abilities were explored, indicating their potential as anticancer agents due to their dual anti-angiogenic and cytotoxic effects (Vinaya Kambappa et al., 2017).

Antibacterial Applications

Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized with a focus on developing new antibacterial agents. These compounds have been tested for their antibacterial efficacy, showing high activity levels. This underscores the potential of such molecules in addressing bacterial resistance issues and offering new therapeutic solutions (M. E. Azab et al., 2013).

Antimicrobial and Antitubercular Activity

The synthesis of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole has shown promising antimicrobial and antitubercular activities. These findings are critical as they contribute to the development of new compounds with potential therapeutic applications in the treatment of infections and tuberculosis (T. El‐Emary et al., 2002).

Antimycobacterial Properties

Spiro-piperidin-4-ones synthesized through an atom-economic, stereoselective process have exhibited notable in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. This discovery opens avenues for new treatments for tuberculosis, highlighting the significance of structural innovation in drug discovery (R. Kumar et al., 2008).

Antiproliferative Effects Against Cancer Cell Lines

The antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines has been evaluated, revealing compounds with significant activity. This research contributes to identifying potential anticancer agents, highlighting the therapeutic potential of pyrido[1,2-a]pyrimidin-4-one derivatives (L. Mallesha et al., 2012).

properties

IUPAC Name

methyl N-[4-[4-(4-oxopyrido[2,3-d]pyrimidin-3-yl)piperidin-1-yl]sulfonylphenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O5S/c1-30-20(27)23-14-4-6-16(7-5-14)31(28,29)24-11-8-15(9-12-24)25-13-22-18-17(19(25)26)3-2-10-21-18/h2-7,10,13,15H,8-9,11-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHCAUMEPRZYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (4-((4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate

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